2-(1H-Imidazol-1-yl)-1,4-benzenediol
Description
2-(1H-Imidazol-1-yl)-1,4-benzenediol is a hydroquinone derivative featuring an imidazole substituent at the 2-position of the benzene ring. While direct data on its synthesis or applications is sparse in the provided literature, its structural analogs and derivatives are well-documented.
Properties
CAS No. |
75056-81-4 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-imidazol-1-ylbenzene-1,4-diol |
InChI |
InChI=1S/C9H8N2O2/c12-7-1-2-9(13)8(5-7)11-4-3-10-6-11/h1-6,12-13H |
InChI Key |
FJEODMQMKPUNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N2C=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1,4-benzenediol typically involves the reaction of 1,4-benzenediol with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 1,4-benzenediol is replaced by the imidazole group. This reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-1,4-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1,4-benzenediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1,4-benzenediol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 2-(1H-Imidazol-1-yl)-1,4-benzenediol and its analogs:
Industrial and Environmental Relevance
- Pyrolysis Byproducts: Methylated hydroquinones like 2-methyl-1,4-benzenediol are identified in biomass pyrolysis liquids, highlighting their role in sustainable chemical production .
- Natural Product Analogs: Geranylhydroquinones from marine organisms underscore the diversity of hydroquinone derivatives in nature, with stereochemistry influencing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
